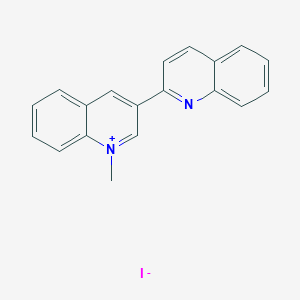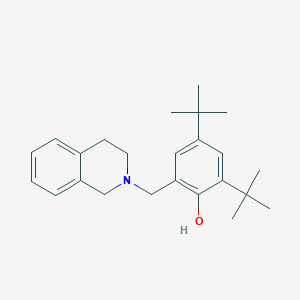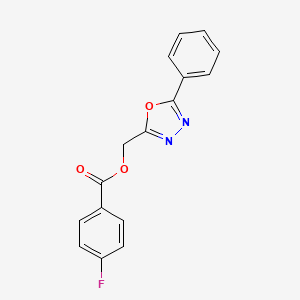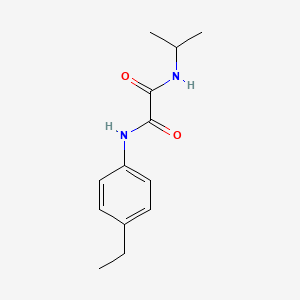![molecular formula C17H18ClNOS B5050084 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. CP-47,497 is often used as a research tool to study the effects of cannabinoids on the body.
作用機序
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide binds to these receptors, it activates a signaling pathway that leads to a wide range of physiological effects. These effects include pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensation, stimulate appetite, and modulate mood. It has also been found to have anti-inflammatory properties and to be neuroprotective.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide in lab experiments is its potency. It is a highly potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. However, one of the limitations of using 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide is its potential for toxicity. It has been found to be toxic at high doses, which can limit its usefulness in some experiments.
将来の方向性
There are many potential future directions for research on 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide. One area of interest is the development of new drugs that target the cannabinoid receptors. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been used as a starting point for the development of new drugs that have improved potency and selectivity. Another area of interest is the study of the effects of cannabinoids on the immune system. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been found to have anti-inflammatory properties, which could make it a useful tool for studying the role of cannabinoids in the immune system. Finally, there is interest in using 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide to study the effects of cannabinoids on the brain. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been found to modulate mood and has potential applications in the treatment of mood disorders.
合成法
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide is synthesized through a multi-step process that involves the reaction of 1-(4-chlorophenyl)-2-hydroxyethanone with thiosemicarbazide, followed by the reaction of the resulting product with 1-phenylethylamine. The final product is purified using column chromatography.
科学的研究の応用
3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide is commonly used in scientific research to study the effects of cannabinoids on the body. It has been found to be a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. 3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the cannabinoid receptors.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13(14-5-3-2-4-6-14)19-17(20)11-12-21-16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVWNRHLAGFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050003.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)

